Nonfluorescent Property Eliminates Spectral Interference with Fluorescent Ca²⁺ Indicators
4-Bromo A23187 is nonfluorescent, whereas the parent compound A23187 displays strong intrinsic fluorescence (excitation maximum ~380 nm, emission maximum ~470 nm) that overlaps with the excitation/emission spectra of widely used fluorescent Ca²⁺ indicators such as Quin-2, Fura-2, and Indo-1 [1]. This spectral overlap necessitates mathematical correction when A23187 is used in fluorescent assays, introducing potential error. 4-Bromo A23187 eliminates this interference entirely, enabling direct calibration of cytoplasmic free Ca²⁺ without background subtraction [1].
| Evidence Dimension | Intrinsic fluorescence (excitation/emission maxima) |
|---|---|
| Target Compound Data | Nonfluorescent (no detectable emission above background) |
| Comparator Or Baseline | A23187: excitation ~380 nm, emission ~470 nm |
| Quantified Difference | Complete elimination of fluorescence background |
| Conditions | Measured in organic solvent and in cell-loaded conditions with Quin-2 in rat thymic lymphocytes |
Why This Matters
This property makes 4-Bromo A23187 the only ionophore suitable for calibration of fluorescent Ca²⁺ indicators in situ, as A23187 fluorescence directly contaminates the probe signal.
- [1] Deber CM, Tom-Kun J, Mack E, Grinstein S. Bromo-A23187: a nonfluorescent calcium ionophore for use with fluorescent probes. Anal Biochem. 1985;146(2):349-352. doi:10.1016/0003-2697(85)90550-0 View Source
